molecular formula C10H19NO B1143738 Cyclohexanol, 2-(1-pyrrolidinyl)- CAS No. 14909-81-0

Cyclohexanol, 2-(1-pyrrolidinyl)-

Cat. No. B1143738
CAS RN: 14909-81-0
M. Wt: 169.26396
InChI Key:
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Description

Synthesis Analysis

The synthesis of cyclohexanol derivatives often involves complex reactions including cycloadditions and Michael addition reactions. For instance, the double 1,3-dipolar cycloaddition of 2,6-bis(arylmethylidene)-cyclohexanones with azomethine ylide derived from paraformaldehyde and sarcosine yields bis-spiro-pyrrolidines in good yield, showcasing a novel entry into the synthesis of complex cyclohexanol structures (Raj & Raghunathan, 2002). Additionally, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine has been demonstrated as an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, further emphasizing the versatility in synthesizing cyclohexanol derivatives (Singh et al., 2013).

Molecular Structure Analysis

The molecular structure of cyclohexanol derivatives is characterized by their cyclohexanone and pyrrolidine rings adopting specific conformations. For example, in one compound, the cyclohexanone ring adopts a slightly distorted chair conformation, and the pyrrolidine ring is in an envelope conformation. This detailed structural analysis is supported by spectroscopic techniques, underscoring the complex nature of these molecules (Athimoolam et al., 2007).

Chemical Reactions and Properties

Cyclohexanol derivatives engage in a range of chemical reactions, highlighting their reactivity and functional versatility. For instance, the resolution of trans-(±)-2-(pyrrolidinyl)cyclohexanol and its methyl ether with chiral 1,1′-bi-2-naphthol and boric acid demonstrates the enantioselective potential of these compounds. Such reactions are pivotal for understanding the chemical properties and potential applications of cyclohexanol derivatives (Periasamy et al., 1999).

Physical Properties Analysis

The physical properties of cyclohexanol derivatives, such as their crystal structure and hydrogen bonding patterns, are crucial for understanding their stability and reactivity. The crystal packing of these compounds often involves intricate networks of C-H⋯O, O-H⋯N, and π-π interactions, contributing to their distinct physical properties and potential for forming stable crystal structures (Samshuddin et al., 2014).

Chemical Properties Analysis

The chemical properties of cyclohexanol derivatives are defined by their reactivity in various organic reactions. For example, pyrrolidinyl-sulfamide derivatives have been identified as efficient bifunctional organocatalysts for the direct Michael addition of cyclohexanone to a wide range of nitroalkenes, demonstrating the chemical versatility and potential applicability of these compounds in organic synthesis (Chen et al., 2011).

Scientific Research Applications

Oxidation of Cyclohexane

The oxidation of cyclohexane plays a crucial role in the industrial production of cyclohexanol and cyclohexanone, collectively known as ketone-alcohol (KA) oil. These compounds are primary feedstocks for nylon 6 and nylon 6,6 production. Research has explored various catalysts and reaction conditions to enhance cyclohexane oxidation efficiency. Metal and metal oxide loaded silica catalysts, for instance, have shown high selectivity and conversion rates for KA oil. Innovative approaches such as the use of gold nanoparticles supported on silica and hydrochloric acid as an additive have also been identified to improve photocatalytic oxidation efficiency (Abutaleb & Ali, 2021).

Pyrrolidine in Drug Discovery

Pyrrolidine, a nitrogen heterocycle, is extensively used in medicinal chemistry to develop treatments for various diseases due to its saturated scaffold, which allows for efficient exploration of pharmacophore space. The structural diversity and stereochemistry contribution of pyrrolidine derivatives, including pyrrolizines and pyrrolidine-2-one, enable the design of bioactive molecules with target selectivity. This versatility underscores the significance of pyrrolidine and its derivatives in drug discovery, highlighting their potential in creating novel therapeutic agents with varied biological profiles (Li Petri et al., 2021).

Catalytic Oxidation of Cyclohexene

The selective catalytic oxidation of cyclohexene is of significant interest in both academia and industry due to its potential in producing valuable chemical intermediates like adipic acid and cyclohexanone. Recent advances have focused on developing controllable oxidation processes that afford targeted products with high selectivity. The exploration of various oxidants and catalysts aims to enhance the synthetic value of cyclohexene oxidation for industrial applications (Cao et al., 2018).

Dehydrogenation of Cyclohexanones

The dehydrogenation of cyclohexanones to phenols represents a promising aromatization strategy due to the low cost and stability of the raw materials. Recent methodological advances have introduced efficient and green methods for phenol synthesis. The development of novel catalysts has been a focal point, aiming to achieve high yield and selectivity in the corresponding phenol products. This area of research holds potential for significant advancements in the chemical industry, particularly in the pharmaceutical and electronic sectors (Du et al., 2022).

Safety And Hazards

“Cyclohexanol, 2-(1-pyrrolidinyl)-” is classified as a flammable liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The dehydrogenation of cyclohexanol to cyclohexanone is a crucial industrial process in the production of caprolactam and adipic acid, which serve as important precursors in nylon textiles . This suggests that “Cyclohexanol, 2-(1-pyrrolidinyl)-” could potentially play a role in these processes.

properties

IUPAC Name

2-pyrrolidin-1-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIDLIAAUJBCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanol, 2-(1-pyrrolidinyl)-

Synthesis routes and methods

Procedure details

Cyclohexene oxide (982 mg, 10 mmol), pyrolidine (2.134 g, 30 mmol), and 1.8 mL of water were heated at 90° C. for 18 hours. The reaction was then cooled and diluted with 75 mL of diethyl ether. The mixture was then washed with aqueous sodium bicarbonate (15 mL), brine (2×15 mL), dried over magnesium sulfate, filtered, and evaporated to give 1.499 g (89%) of the title compound.
Quantity
982 mg
Type
reactant
Reaction Step One
Quantity
2.134 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
89%

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